molecular formula C12H10F8O4 B1305820 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane CAS No. 2264-01-9

1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane

Cat. No.: B1305820
CAS No.: 2264-01-9
M. Wt: 370.19 g/mol
InChI Key: BWTMTZBMAGYMOD-UHFFFAOYSA-N
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Description

1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane is a useful research compound. Its molecular formula is C12H10F8O4 and its molecular weight is 370.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

The mode of action of this compound is likely through its participation in polymerization reactions. As an acrylate monomer, it can undergo a reaction known as free radical polymerization, where the double bond in the acrylate group reacts with a free radical to form a larger molecule . This process can continue, leading to the formation of a polymer chain.

Pharmacokinetics

Given its use in industrial applications, it’s likely that its bioavailability in a biological system would be low .

Result of Action

The primary result of the action of this compound is the formation of polymers. These polymers can have various properties and uses depending on the specific conditions of the polymerization reaction .

Properties

IUPAC Name

(2,2,3,3,4,4,5,5-octafluoro-6-prop-2-enoyloxyhexyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F8O4/c1-3-7(21)23-5-9(13,14)11(17,18)12(19,20)10(15,16)6-24-8(22)4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTMTZBMAGYMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(C(C(C(COC(=O)C=C)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2CHC(O)OCH2C4F8CH2OC(O)CHCH2, C12H10F8O4
Record name 2-Propenoic acid, 1,1'-(2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediyl) ester
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379721
Record name 1H,1H,6H,6H-Perfluorohexane-1,6-diol diacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2264-01-9
Record name 1H,1H,6H,6H-Perfluorohexane-1,6-diol diacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2264-01-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane
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1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane
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1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane
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1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane
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1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane
Reactant of Route 6
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1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane
Customer
Q & A

Q1: What is the role of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexyl diacrylate (DCFA4) in the development of new materials for NIL?

A1: DCFA4 acts as a crosslinker in the development of a novel fluorinated hybrid resist for NIL. The researchers combined DCFA4 with a fluorinated mercaptopropyl polyhedral oligomeric silsesquioxane (POSS-F-SH) []. Upon UV exposure, the thiol (SH) groups on the POSS-F-SH react with the acrylate groups on the DCFA4 in a process called thiol-ene photopolymerization. This reaction creates a crosslinked network, resulting in a solid material suitable for use as a mold in NIL.

Q2: What are the advantages of using a hybrid resist containing DCFA4 for NIL?

A2: The incorporation of DCFA4 in the hybrid resist formulation offers several benefits for NIL applications:

  • Low Viscosity: DCFA4 contributes to the low viscosity of the uncured resist (16–239 cP) [], allowing for easier processing and filling of nanometer-scale features in NIL molds.
  • Low Shrinkage: The resulting hybrid material exhibits low bulk volumetric shrinkage (4.8–7.5%) upon curing [], ensuring high fidelity pattern transfer during the imprinting process.
  • Excellent Mechanical Properties: The crosslinked material shows high transparency to UV light, resistance to organic solvents, and excellent mechanical properties, including a Young's modulus of 0.31–1.56 GPa []. These properties contribute to the durability of the mold and its ability to withstand multiple imprinting cycles.
  • Low Surface Energy: The presence of fluorine atoms in both DCFA4 and POSS-F-SH contributes to the low surface energy of the cured material (14–20.4 mJ m−2) [], facilitating easy release from the imprinted substrate and preventing damage to the delicate nanostructures.

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